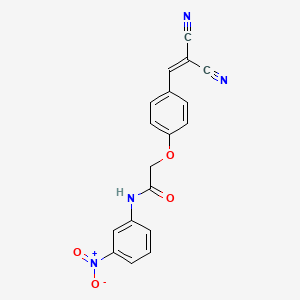![molecular formula C6H4BrN3 B12986990 5-Bromopyrazolo[1,5-c]pyrimidine](/img/structure/B12986990.png)
5-Bromopyrazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromopyrazolo[1,5-c]pyrimidine is a heterocyclic compound that contains both pyrazole and pyrimidine rings. This compound is part of a larger family of pyrazolopyrimidines, which are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. The presence of a bromine atom at the 5-position of the pyrazole ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromopyrazolo[1,5-c]pyrimidine typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. One common method includes the use of β-enaminone derivatives under microwave irradiation, which results in high yields of the desired product . Another approach involves the reaction of 3-aminopyrazole with 1,3-dicarbonyl compounds in the presence of brominating agents .
Industrial Production Methods
Industrial production of this compound may involve scalable and reproducible methods such as continuous flow synthesis or batch processing under controlled conditions. These methods ensure high purity and yield, making the compound suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromopyrazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Common reagents include alkylamines, thiols, and organometallic reagents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions include various substituted pyrazolopyrimidines, which can have different functional groups attached to the pyrazole or pyrimidine rings .
Scientific Research Applications
5-Bromopyrazolo[1,5-c]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromopyrazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its thermal stability and use as a heat-resistant explosive.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another heat-resistant compound with similar structural features.
6-Bromopyrazolo[1,5-a]pyrimidine: Used in the synthesis of selective inhibitors for various biological targets.
Uniqueness
5-Bromopyrazolo[1,5-c]pyrimidine stands out due to its specific bromine substitution, which enhances its reactivity and potential for diverse chemical transformations. Its unique structure allows for a wide range of applications in different fields, making it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C6H4BrN3 |
|---|---|
Molecular Weight |
198.02 g/mol |
IUPAC Name |
5-bromopyrazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C6H4BrN3/c7-6-3-5-1-2-9-10(5)4-8-6/h1-4H |
InChI Key |
SVQHTJMDAPSKOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(N=CN2N=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4S,7R)-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-ol](/img/structure/B12986909.png)
![5-Oxa-2-azaspiro[3.5]nonan-8-ol hydrochloride](/img/structure/B12986933.png)
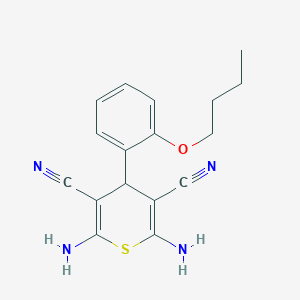
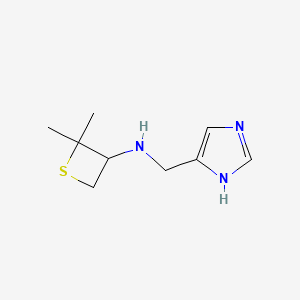


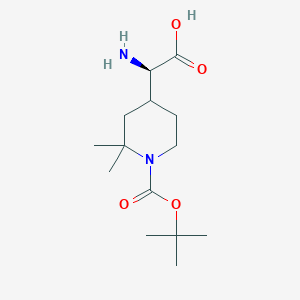

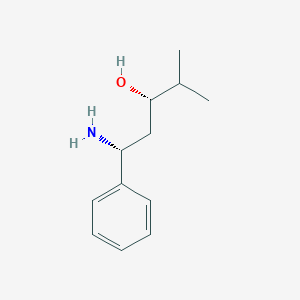
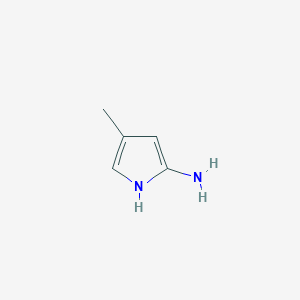
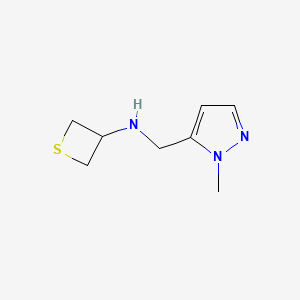
![Rel-(3aS,7aS)-octahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B12986980.png)
